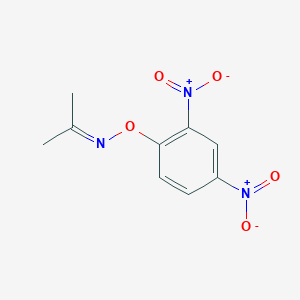

N-(2,4-dinitrophenoxy)propan-2-imine

描述

N-(2,4-Dinitrophenoxy)propan-2-imine is an organic compound featuring a propan-2-imine backbone (C=N group) linked to a 2,4-dinitrophenoxy substituent. The 2,4-dinitrophenoxy group is electron-deficient due to the nitro groups, enhancing electrophilic reactivity. Its synthesis likely involves nucleophilic substitution or condensation reactions, but further details are unavailable in the evidence.

属性

CAS 编号 |

13181-10-7 |

|---|---|

分子式 |

C9H9N3O5 |

分子量 |

239.18 g/mol |

IUPAC 名称 |

N-(2,4-dinitrophenoxy)propan-2-imine |

InChI |

InChI=1S/C9H9N3O5/c1-6(2)10-17-9-4-3-7(11(13)14)5-8(9)12(15)16/h3-5H,1-2H3 |

InChI 键 |

FRNRURMYMBFWLM-UHFFFAOYSA-N |

SMILES |

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

规范 SMILES |

CC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

其他CAS编号 |

13181-10-7 |

产品来源 |

United States |

相似化合物的比较

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

Key Features :

- Structure: Contains a 2,4-dinitrophenoxy group attached to a nitro-substituted imidazole ring.

- Applications : Regulates mitochondrial activity and treats diabetes/complications .

- Comparison: Functional Groups: The imidazole core provides aromatic stability and hydrogen-bonding capacity, unlike the imine in the target compound.

- Synthesis : Likely involves alkylation of imidazole derivatives, differing from the simpler imine formation in the target compound.

Ethyl (R)-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate

Key Features :

- Structure: A 2,4-dinitrophenoxy group connected via a hexyl chain to an epoxide (oxirane) and ester group.

- Applications : Inhibits carnitine palmitoyltransferase-1 (CPT-1) for diabetes treatment .

- Stereoselectivity: Synthesized via Sharpless epoxidation, ensuring high enantiomeric purity . The target compound’s synthesis lacks such stereochemical control in the evidence.

- Reactivity : The epoxide and ester groups offer sites for nucleophilic attack, contrasting with the imine’s electrophilic nature.

N-(2-Chlorobenzyl)-2-(2,4-Dichlorophenoxy)-1-propanamine

Key Features :

- Structure: Dichlorophenoxy group with a chlorobenzyl-amine side chain.

- Applications: No specific applications mentioned, but chlorinated phenoxy compounds often serve as herbicides or antimicrobials.

- Comparison: Electron Effects: Chlorine substituents are less electron-withdrawing than nitro groups, reducing the phenoxy group’s electrophilicity. Basicity: The amine group can participate in hydrogen bonding, unlike the imine’s C=N group, which may form weaker interactions.

- Stability : Amines are generally more hydrolytically stable than imines.

2-(4-Methylphenoxy)-N-(2-methylphenyl)propanamide

Key Features :

- Structure: Methyl-substituted phenoxy and phenyl groups with an amide linkage.

- Applications: Not specified, but amides are common in pharmaceuticals (e.g., analgesics).

- Comparison: Functional Group Stability: The amide group resists hydrolysis better than the imine, which is prone to hydrolysis under acidic/basic conditions. Electron Effects: Methyl groups donate electrons, making the phenoxy group less reactive than the nitro-substituted analog.

Azo-Dinitrophenyl Derivatives (e.g., 68391-47-9)

Key Features :

- Structure : Azo (-N=N-) linkage with 2,4-dinitrophenyl groups.

- Applications : Often used as dyes or indicators due to intense coloration .

- Comparison :

- Optical Properties : Azo compounds absorb visible light, whereas the target compound lacks chromophores for such applications.

- Reactivity : Azo groups undergo reductive cleavage, unlike the imine’s electrophilic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。